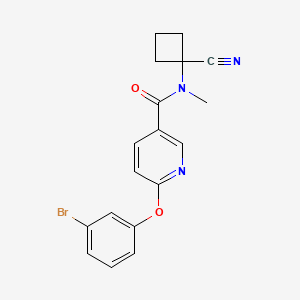

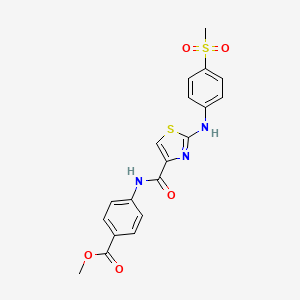

![molecular formula C15H21ClN2O2 B2752319 4,4'-[(4-Chlorophenyl)methylene]dimorpholine CAS No. 16361-37-8](/img/structure/B2752319.png)

4,4'-[(4-Chlorophenyl)methylene]dimorpholine

Descripción general

Descripción

4,4’-[(4-Chlorophenyl)methylene]dimorpholine, also known as 4,4’-DCM, is a heterocyclic compound with a wide range of applications. It is a versatile building block for organic synthesis, and has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Molecular Design and Biocidal Activities

Research by Hernández-Altamirano et al. (2010) focused on the microwave-assisted synthesis of various 4,4'-dimorpholyl-methanes, including derivatives of 4,4'-[(4-Chlorophenyl)methylene]dimorpholine. These compounds were tested for their biocidal activities and acute toxicity. The study found that the biological activity of these compounds varied depending on their chemical structure. Some derivatives showed potential for use in industrial applications, particularly in the petroleum industry, as eco-friendly chemical products (Hernández-Altamirano et al., 2010).

Antimicrobial Agents

Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including derivatives of this compound, and tested them for their antimicrobial properties. The study found that these compounds exhibited significant in vitro antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

Prabhu et al. (2008) investigated the corrosion inhibition effects of various Schiff’s bases, including compounds related to this compound, on mild steel in hydrochloric acid solution. The study concluded that these compounds demonstrated a high efficiency in inhibiting corrosion, showing potential applications in materials protection (Prabhu et al., 2008).

Crystal Structure Analysis

Research by Xiang (2001) on the crystal structure of a compound closely related to this compound revealed significant geometrical features. This type of analysis is essential for understanding the molecular configuration and potential applications of such compounds in various fields (Xiang, 2001).

Optoelectronic and Charge Transport Properties

A study by Irfan et al. (2020) explored the optoelectronic and charge transport properties of hydroquinoline derivatives, including compounds similar to this compound. This research contributes to the understanding of how these compounds can be used in electronic and optoelectronic devices (Irfan et al., 2020).

Photodegradation of Chlorinated Pesticides

Zertal et al. (2005) conducted a study on the photodegradation of chlorinated pesticides, which relates to the chemical family of this compound. Understanding the behavior of these compounds under light exposure is crucial for environmental and agricultural applications (Zertal et al., 2005).

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAKLUBLMJLRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

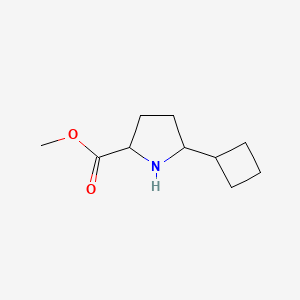

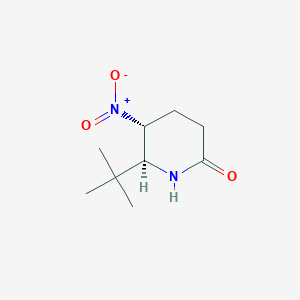

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)

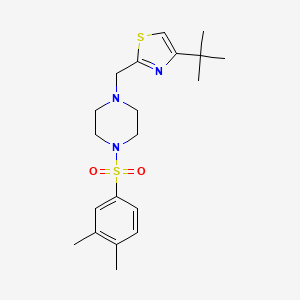

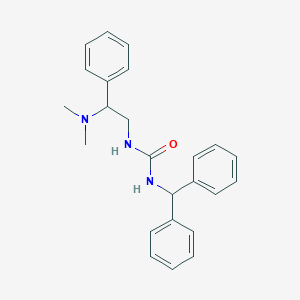

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)

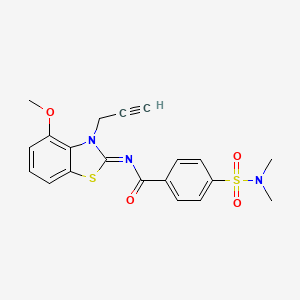

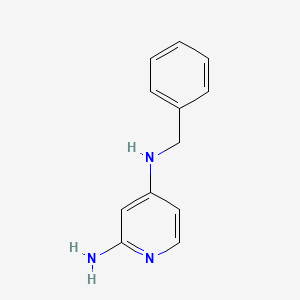

![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)

![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)

![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)